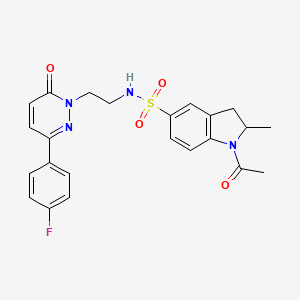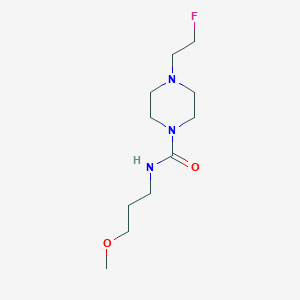
4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide, also known as FMePPEA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been shown to have potential therapeutic applications in various fields.
Scientific Research Applications
PET Tracers for Serotonin 5-HT(1A) Receptors
Research has developed PET radioligands aimed at improving in vivo quantification of 5-HT1A receptors, which are crucial for studying neuropsychiatric disorders. One study introduced N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, demonstrating their potential as PET tracers for serotonin 5-HT(1A) receptors due to their reversible, selective, high-affinity antagonistic properties, alongside significant brain uptake and stability (García et al., 2014).
Dopamine D3 Receptor Radioligands
Another line of inquiry involves the synthesis of carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds were prepared for their ability to aid in the understanding and treatment of disorders associated with dopamine system dysfunction, such as Parkinson's disease and schizophrenia (Gao et al., 2008).
Anticancer Activity
A mechanistic study of a novel compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide (RX-5902), revealed its potential in inducing apoptosis in cancer cells, downregulation of Bcl-2 protein levels, and G2/M cell cycle arrest. This compound showed potent anti-growth activity in drug-resistant cancer cells and inhibited tumor growth in xenograft models, highlighting its therapeutic potential against cancer (Lee et al., 2013).
properties
IUPAC Name |
4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN3O2/c1-17-10-2-4-13-11(16)15-8-6-14(5-3-12)7-9-15/h2-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFEHFDWUNUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)N1CCN(CC1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2438884.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2438886.png)
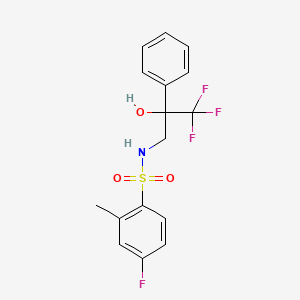
![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)
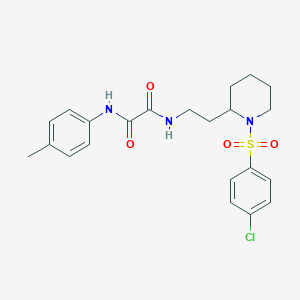

![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
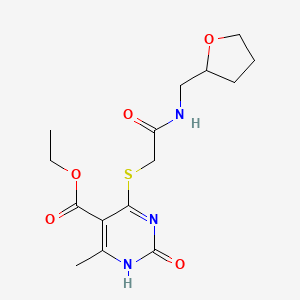
![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)
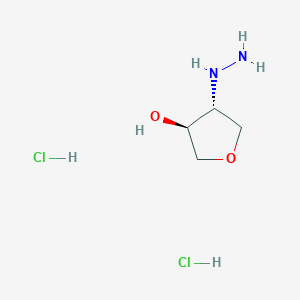
amine](/img/structure/B2438904.png)

